Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- involves the enzymatic reaction of glutamic acid, cysteine, and glycine. The first step is the formation of γ-glutamylcysteine from glutamic acid and cysteine, catalyzed by the enzyme γ-glutamylcysteine synthetase. This intermediate then reacts with glycine in the presence of glutathione synthetase to form glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- .
Industrial Production Methods
Industrial production of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is typically achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation medium is optimized with amino acids and other nutrients to enhance the yield of the tripeptide .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide (GSSG).
Reduction: The disulfide form (GSSG) can be reduced back to the thiol form (GSH) by glutathione reductase.
Conjugation: It can conjugate with electrophilic compounds through the action of glutathione S-transferases
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Reduction: NADPH as a reducing agent in the presence of glutathione reductase.
Conjugation: Electrophilic compounds such as xenobiotics in the presence of glutathione S-transferases
Major Products Formed
Oxidation: Glutathione disulfide (GSSG).
Reduction: Reduced glutathione (GSH).
Conjugation: Glutathione conjugates with various electrophilic compounds
Scientific Research Applications
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- has a wide range of scientific research applications:
Chemistry: Used as a reducing agent and in the synthesis of other compounds.
Biology: Plays a role in cellular redox homeostasis, detoxification, and signal transduction.
Medicine: Investigated for its potential in treating oxidative stress-related diseases, cancer, and neurodegenerative disorders.
Industry: Used in the food and pharmaceutical industries as an antioxidant and preservative
Mechanism of Action
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and electrophilic compounds. The compound acts as a cofactor for enzymes such as glutathione peroxidase and glutathione S-transferase, which are involved in reducing peroxides and conjugating electrophiles, respectively. It also plays a role in the regulation of cellular signaling pathways through redox-dependent mechanisms .
Comparison with Similar Compounds
Similar Compounds
γ-Glutamylcysteine: An intermediate in the synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-.
Glutathione disulfide (GSSG): The oxidized form of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-.
Cysteine: A precursor amino acid in the synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-
Uniqueness
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is unique due to its tripeptide structure and its ability to participate in a wide range of biochemical reactions. Its role as a major cellular antioxidant and its involvement in detoxification processes distinguish it from other similar compounds .
Biological Activity
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-, often referred to in the context of its role in the synthesis of glutathione (GSH), is a compound that plays a significant role in various biological processes. GSH is a crucial antioxidant that protects cells from oxidative stress and maintains redox homeostasis. This article explores the biological activity of this compound, focusing on its synthesis, physiological roles, and implications in health and disease.
Synthesis and Structure
The compound is a derivative of GSH, which consists of three amino acids: cysteine, glutamate, and glycine. The unique γ-bond between glutamate and cysteine characterizes its structure, allowing it to participate in various biochemical reactions. The synthesis of GSH occurs in two main steps:
- Formation of γ-glutamyl-cysteine : Catalyzed by glutamate-cysteine ligase (GCL).
- Addition of glycine : Catalyzed by glutathione synthetase (GS) to form GSH.
This process is essential for maintaining adequate levels of GSH within cells, which is critical for detoxification and antioxidant defenses .
Antioxidant Activity
GSH serves as a potent antioxidant, directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as a cofactor for various enzymes involved in detoxification processes. The reduced form of GSH (GSH) can be oxidized to form glutathione disulfide (GSSG), thus participating in redox reactions that help maintain cellular redox status .
Role in Cellular Metabolism
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is implicated in several metabolic pathways:
- Cysteine Availability : It enhances cysteine availability, a rate-limiting substrate for GSH synthesis, thereby influencing cellular antioxidant capacity .
- Detoxification Pathways : It plays a role in the detoxification of xenobiotics and endogenous compounds through conjugation reactions facilitated by glutathione S-transferases .
Glioblastoma Research
Recent studies have highlighted the role of γ-glutamyl peptides in cancer metabolism. For instance, research involving glioblastoma models demonstrated that elevated levels of γ-glutamyl peptides were associated with increased expression of γ-glutamyl transferase (GGT), an enzyme that facilitates the breakdown of GSH. This suggests that targeting GGT activity may provide therapeutic benefits by modulating GSH levels in tumor cells .
Cystine Starvation Effects
In non-small cell lung cancer (NSCLC) cell lines subjected to cystine starvation, an increase in γ-glutamyl-dipeptide synthesis was observed. This indicates that under nutrient-deprived conditions, cells can adapt by utilizing alternative pathways for maintaining GSH levels, underscoring the metabolic flexibility provided by compounds like Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Antioxidant | Scavenges ROS/RNS; maintains redox balance |
Detoxification | Conjugates with xenobiotics; facilitates enzyme activity |
Cysteine Source | Enhances availability for GSH synthesis |
Cancer Metabolism | Modulates GGT activity; influences tumor microenvironment |
Properties
CAS No. |
108457-42-7 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
0 |
Origin of Product |
United States |
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